5-Benzyl-3-methylideneoxan-2-one
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Overview
Description
5-Benzyl-3-methylideneoxan-2-one: is a heterocyclic organic compound with a unique structure that includes a benzyl group attached to an oxanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-3-methylideneoxan-2-one typically involves the condensation of benzyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement. This process is often facilitated by the presence of iodine and a base, which promote intramolecular C–O bond formation .
Industrial Production Methods: the general approach involves the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-3-methylideneoxan-2-one undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can be oxidized to form benzoic acids.
Substitution: The compound can undergo substitution reactions at the benzylic position, forming benzylic halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: N-bromosuccinimide (NBS) as a bromine source.
Major Products:
Oxidation: Benzoic acids.
Substitution: Benzylic halides.
Scientific Research Applications
Chemistry: 5-Benzyl-3-methylideneoxan-2-one is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antibacterial agents .
Industry: In the industrial sector, this compound can be used in the production of advanced materials and as a building block for complex chemical syntheses .
Mechanism of Action
The mechanism of action of 5-Benzyl-3-methylideneoxan-2-one involves its interaction with specific molecular targets, leading to various biological effects. For instance, oxazolidin-2-one derivatives, which share a similar structure, are known to inhibit protein synthesis in bacteria by binding to the peptidyl transferase center of the ribosome .
Comparison with Similar Compounds
5-Benzyl-1,3-thiazol-2-amine: Shares a benzyl group and a heterocyclic ring but differs in the type of heteroatoms present.
Oxazolidin-2-ones: These compounds have a similar oxanone ring structure and are known for their antibacterial properties.
Uniqueness: 5-Benzyl-3-methylideneoxan-2-one is unique due to its specific combination of a benzyl group and an oxanone ring, which imparts distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
671247-53-3 |
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Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-benzyl-3-methylideneoxan-2-one |
InChI |
InChI=1S/C13H14O2/c1-10-7-12(9-15-13(10)14)8-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2 |
InChI Key |
XBUOKKOORXPZLR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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